An In-depth Technical Guide to the Chemical Properties of Metaldehyde-d16
An In-depth Technical Guide to the Chemical Properties of Metaldehyde-d16
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of Metaldehyde-d16, a deuterated analog of the molluscicide Metaldehyde. This document is intended for researchers, scientists, and professionals in drug development and related fields who require detailed technical information on this compound.
Chemical and Physical Properties
Metaldehyde-d16 is the isotopically labeled version of Metaldehyde, where all 16 hydrogen atoms have been replaced with deuterium. This labeling is particularly useful in analytical studies, such as mass spectrometry, to serve as an internal standard for the quantification of Metaldehyde.[1] The physical and chemical properties are summarized in the table below. Properties for the non-deuterated form, Metaldehyde, are included for comparison where specific data for the d16 analog is not available.
| Property | Metaldehyde-d16 | Metaldehyde | Source |
| IUPAC Name | 2,4,6,8-tetradeuterio-2,4,6,8-tetrakis(trideuteriomethyl)-1,3,5,7-tetraoxocane | r-2,c-4,c-6,c-8-tetramethyl-1,3,5,7-tetroxocane | [2][3] |
| Molecular Formula | C₈D₁₆O₄ | C₈H₁₆O₄ | [4][5] |
| Molecular Weight | 192.31 g/mol | 176.21 g/mol | |
| CAS Number | 1219805-73-8 | 108-62-3 | |
| Appearance | - | White crystalline solid/powder | |
| Odor | - | Menthol-like | |
| Melting Point | - | 246 °C (decomposes) | |
| Boiling Point | - | Sublimes at 110-120 °C | |
| Density | - | 1.27 g/cm³ at 20 °C | |
| Purity | ≥98% | - |
Solubility and Stability
Solubility: Data specific to Metaldehyde-d16 is limited, but its solubility is expected to be very similar to that of Metaldehyde. Metaldehyde is sparingly soluble in water (0.2 g/L at 17°C, 260 mg/L at 30°C). It is very soluble in benzene and chloroform, readily soluble in methanol, fairly soluble in toluene, and slightly soluble in ethanol. It is insoluble in acetic acid. For research purposes, it has been noted to be soluble in DMSO at a concentration of 1 mg/mL with sonication recommended.
Stability: Metaldehyde is stable under normal conditions. However, it undergoes depolymerization to acetaldehyde upon heating, which begins slowly and accelerates rapidly above 80°C, being complete above 200°C. In the stomach, it undergoes partial hydrolysis in the presence of acid to produce acetaldehyde.
Experimental Protocols
3.1. Synthesis of Metaldehyde
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Reaction: Acetaldehyde is polymerized in the presence of an acid catalyst at low temperatures.
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Procedure Outline:
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Acetaldehyde is cooled to approximately -15°C.
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An acid catalyst (e.g., a mixture of phosphoric and sulfuric acid, or a heteropolyacid) is added dropwise while maintaining the temperature below 10°C.
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The reaction mixture is stirred for a period (e.g., 1 hour) at a controlled temperature (e.g., -5 to 5°C).
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The resulting solid Metaldehyde is isolated by filtration.
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The solid is then washed and dried to yield the final product.
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Note: The synthesis of Metaldehyde-d16 would require the use of Acetaldehyde-d4 as the starting material. The unreacted monomer and the liquid trimer, paraldehyde, can be recovered from the filtrate and depolymerized back to acetaldehyde for reuse.
3.2. Quantification by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
Metaldehyde-d16 is frequently used as an internal standard for the accurate quantification of Metaldehyde in biological and environmental samples.
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Sample Preparation (Serum):
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A liquid-liquid extraction is performed on the serum sample.
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Metaldehyde-d16 is added as an internal standard to improve accuracy.
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Instrumentation: A gas chromatograph coupled with a tandem quadrupole mass spectrometer (GC-MS/MS) is used for analysis.
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Methodology: The analysis is typically carried out using a Multiple Reaction Monitoring (MRM) method for high sensitivity and selectivity.
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Results: This method allows for a low limit of quantitation (LOQ) for Metaldehyde, for instance, 7.3 ± 1.4 ng/mL in serum, with a linear range of 1-250 ng/mL.
Toxicology and Biological Effects
The toxicological properties of Metaldehyde-d16 are expected to be identical to those of Metaldehyde. Ingestion leads to central nervous system effects.
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Mechanism of Action: The precise mechanism of toxicity is not fully understood. It is known that Metaldehyde is partially hydrolyzed to acetaldehyde in the stomach. The toxic effects are attributed to both Metaldehyde and acetaldehyde. Key neurochemical changes include:
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Decreased GABA: A reduction in the concentration of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), leading to CNS excitation and convulsions.
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Altered Serotonin and Norepinephrine: Decreased levels of serotonin (5-hydroxytryptamine) and norepinephrine, which lowers the seizure threshold.
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Increased Monoamine Oxidase (MAO) Activity: This further contributes to the alteration of neurotransmitter levels.
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Metabolism: After absorption from the GI tract, Metaldehyde is rapidly metabolized. Both Metaldehyde and its metabolite, acetaldehyde, are eventually excreted in the urine.
Caption: Proposed toxicological pathway of Metaldehyde following ingestion.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the quantitative analysis of Metaldehyde in a given sample, utilizing Metaldehyde-d16 as an internal standard.
Caption: General workflow for Metaldehyde analysis using an internal standard.
References
- 1. Gas chromatography-tandem mass spectrometric analysis of metaldehyde and its metabolite acetaldehyde in initial assessment of hemodialysis abatement of toxicity in live animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metaldehyde-d16 | C8H16O4 | CID 139024050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. EXTOXNET PIP - METALDEHYDE [extoxnet.orst.edu]
- 4. achemtek.com [achemtek.com]
- 5. Metaldehyde - Wikipedia [en.wikipedia.org]
